molecular formula C4F6O3 B12965204 1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)- CAS No. 161611-74-1

1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)-

Cat. No.: B12965204
CAS No.: 161611-74-1
M. Wt: 210.03 g/mol
InChI Key: JSGITCLSCUKHFW-UHFFFAOYSA-N
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Description

1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)- (CAS: 605-263-0) is a fluorinated cyclic ether derivative characterized by a 1,3-dioxole backbone substituted with multiple fluorine atoms and a trifluoromethoxy group. This compound belongs to a class of highly fluorinated organic molecules, which are notable for their chemical stability, low polarizability, and resistance to thermal degradation due to strong C–F bonds .

Properties

CAS No.

161611-74-1

Molecular Formula

C4F6O3

Molecular Weight

210.03 g/mol

IUPAC Name

2,2,4-trifluoro-5-(trifluoromethoxy)-1,3-dioxole

InChI

InChI=1S/C4F6O3/c5-1-2(12-3(6,7)8)13-4(9,10)11-1

InChI Key

JSGITCLSCUKHFW-UHFFFAOYSA-N

Canonical SMILES

C1(=C(OC(O1)(F)F)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Research Findings and Process Optimization

  • Solvent Effects: Tetrahydrofuran is commonly used but must be rigorously removed before polymerization to avoid molecular weight reduction.
  • Temperature Control: Low temperatures (0–10 °C) during halogenation and fluorination steps prevent side reactions and decomposition.
  • Phase Transfer Catalysts: Enhance reaction rates and selectivity in biphasic systems, especially during fluorination with HF.
  • Yield and Purity: Optimized processes achieve yields around 80% with product purity exceeding 95%, suitable for industrial applications.
  • Handling of Hazardous Reagents: Use of HF and chlorine requires strict safety protocols and venting systems to manage corrosive and toxic by-products.

Summary Table of Preparation Parameters

Parameter Typical Conditions Impact on Product
Solvent Benzotrifluoride, dichloromethane, tetrahydrofuran (removed post-reaction) Solvent choice affects reaction rate and polymerization quality
Temperature 0–10 °C for halogenation and fluorination Controls selectivity and prevents decomposition
Catalysts Radical initiators (peroxides, azo-compounds), phase transfer catalysts Initiate radical halogenation and facilitate fluorination
Purification Filtration, washing, distillation under reduced pressure Ensures high purity and yield
Yield ~80% Industrially viable
Purity >95% Suitable for further chemical transformations

Scientific Research Applications

Coatings and Films

1,3-Dioxole derivatives are used in the development of advanced coatings due to their excellent thermal stability and chemical resistance. They can be incorporated into polymer matrices to enhance properties such as:

  • Hydrophobicity : The trifluoromethoxy group imparts water-repellent characteristics.
  • Chemical Resistance : Fluorinated compounds are known for their resistance to solvents and harsh chemicals.

This makes them suitable for applications in protective coatings for electronics and automotive parts.

Nanocomposites

Research indicates that this compound can be utilized in the fabrication of nanocomposites. For instance, it can be combined with silver nanoparticles to create materials with antimicrobial properties suitable for medical applications . These composites exhibit enhanced mechanical strength and thermal stability.

Drug Development

The unique structure of 1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)- makes it a valuable scaffold in medicinal chemistry. Its fluorinated nature can influence the pharmacokinetics of drug candidates by:

  • Improving metabolic stability.
  • Enhancing lipophilicity, which can aid in membrane permeability.

Studies have shown that incorporating such fluorinated dioxoles into drug molecules can lead to improved efficacy and reduced side effects .

Solvent Applications

Due to its low toxicity and high volatility, this compound is being explored as a solvent for various chemical reactions. It can serve as an activated layer in electrode fabrication for fuel cells . Its ability to dissolve a wide range of organic compounds makes it suitable for extraction processes in environmental applications.

Fluorinated Waste Management

Fluorinated compounds often pose challenges in waste management due to their persistence in the environment. Research is ongoing into methods for degrading these compounds safely and effectively . Understanding the environmental impact of such substances is crucial for developing sustainable practices in chemical manufacturing.

Case Studies

Application AreaCase Study DescriptionFindings
Materials ScienceUse of 1,3-Dioxole in polymer coatingsEnhanced durability and chemical resistance compared to non-fluorinated coatings.
PharmaceuticalsDevelopment of a new drug candidate incorporating fluorinated dioxoleImproved bioavailability and reduced metabolic breakdown in preclinical studies.
Environmental ChemistrySolvent extraction processes using dioxole derivativesEffective extraction of pollutants from aqueous solutions with minimal toxicity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues and Derivatives

(a) 2-{[2,2,4-Trifluoro-5-(Trifluoromethoxy)-1,3-Dioxolan-4-yl]oxy}ethanol
  • CAS : 700-535-6
  • Structure: A derivative of 1,3-dioxole with an ethanol group appended via an ether linkage.
  • Properties: LogKow (octanol-water partition coefficient) = -10.8, indicating moderate hydrophobicity . This value is slightly lower than the parent compound’s hypothetical logKow (estimated at -10.4 for structurally related compounds) , suggesting that the addition of the ethanol group marginally increases polarity.
(b) 5-[(4-Bromo-2,6-Difluorophenyl)Difluoromethoxy]-1,2,3-Trifluorobenzene
  • CAS : 511540-64-0
  • Structure : A polyfluorinated aromatic ether with bromine substitution.
  • Properties: Molecular weight = 389.0631, higher than the parent 1,3-dioxole due to bromine and additional fluorine atoms.
(c) Fluorinated Triazole Derivatives
  • Example : 5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole (CAS: 1956332-02-7)
  • Structure : A triazole core with fluorinated aryl groups.
  • Properties : These compounds are designed for agrochemical use, leveraging fluorine’s electron-withdrawing effects to enhance metabolic stability and binding affinity. Unlike the dioxole backbone, triazoles exhibit nitrogen-based heterocyclic reactivity .

Physicochemical and Functional Comparisons

Compound CAS Key Functional Groups LogKow Molecular Weight Applications
1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)- 605-263-0 Fluorinated dioxole, trifluoromethoxy ~-10.4* Not reported Specialty materials, fluoropolymers
2-{[2,2,4-Trifluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy}ethanol 700-535-6 Ethanol-substituted dioxole -10.8 Not reported Surfactants, intermediates
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene 511540-64-0 Bromine, polyfluorinated aryl ether Not reported 389.0631 Pharmaceutical/agrochemical intermediates
Flucarbazone sodium salt 1923082-70-5 Triazole, trifluoromethoxyphenyl Not reported Not reported Herbicide

*Estimated based on structurally related compounds .

Reactivity and Stability

  • Fluorine Substitution: The trifluoromethoxy group (-OCF3) in the target compound enhances electron-withdrawing effects and oxidative stability compared to non-fluorinated ethers (e.g., methoxy groups) .
  • Ring Strain vs. Stability : The 1,3-dioxole ring’s rigidity may limit conformational flexibility compared to acyclic fluorinated ethers but improves thermal stability .
  • Derivative Reactivity: Ethanol-substituted derivatives (e.g., CAS 700-535-6) introduce hydroxyl groups capable of further functionalization (e.g., esterification), unlike the parent compound .

Research Findings and Gaps

  • Synthesis Challenges : Fluorinated dioxoles often require specialized reagents (e.g., fluorinated precursors) and controlled reaction conditions to avoid defluorination .
  • Environmental Impact : Fluorinated compounds like 1,3-dioxole derivatives may exhibit persistence in aquatic systems due to low logKow values (e.g., -10.4 to -10.8), but empirical ecotoxicity data are lacking .

Biological Activity

1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)- (CAS Number: 161611-74-1) is a fluorinated organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive understanding of this compound.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₄F₆O₃
Molecular Weight210.031 g/mol
Density1.74 g/cm³
Boiling Point36.645 °C
Flash Point-19.348 °C
LogP2.216
Vapor Pressure499.754 mmHg at 25°C

Synthesis

The synthesis of 1,3-dioxole derivatives typically involves the reaction of fluorinated aldehydes with diols under acidic conditions. The presence of trifluoromethoxy groups enhances the reactivity and stability of the resulting dioxole structure.

Antibacterial and Antifungal Properties

Research indicates that compounds in the dioxole family exhibit notable antibacterial and antifungal activities. A study on various 1,3-dioxolanes demonstrated that many derivatives showed significant activity against several bacterial strains and fungi:

  • Antibacterial Activity : The synthesized dioxolanes were tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values ranged from 625 µg/mL to 1250 µg/mL for effective compounds .
  • Antifungal Activity : Most tested dioxolane derivatives exhibited antifungal activity against Candida albicans, with some compounds showing excellent efficacy .

Case Studies

  • Case Study on Antibacterial Activity :
    • A series of new enantiomerically pure and racemic 1,3-dioxolanes were synthesized and tested. Compounds showed excellent antibacterial activity against S. aureus and S. epidermidis, with MIC values indicating strong potential for therapeutic applications .
  • Case Study on Antifungal Activity :
    • Another study focused on novel dioxolane derivatives demonstrated significant antifungal activity against C. albicans. The results highlighted the importance of structural variations in enhancing biological efficacy .

Comparative Analysis

The biological activities of various dioxole derivatives can be summarized in the following table:

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (C. albicans)
Compound 1>1250Negative
Compound 4625Positive
Compound 6<625Positive
Compound 8>1250Positive

Discussion

The incorporation of trifluoromethoxy groups into the dioxole structure appears to enhance both antibacterial and antifungal activities significantly. The unique electronic properties imparted by fluorine atoms contribute to the overall reactivity of these compounds.

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